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Compound of Interest

Compound Name: Sofosbuvir impurity K

Cat. No.: B15567125

This guide provides a comprehensive comparison of various analytical methodologies for the
impurity profiling of Sofosbuvir, a key active pharmaceutical ingredient in the treatment of
Hepatitis C. The data and protocols presented are compiled from a range of independent
studies, offering researchers, scientists, and drug development professionals a valuable
resource for selecting and implementing robust analytical methods. This document summarizes
guantitative data in structured tables, details experimental protocols, and visualizes the logical
workflow of an inter-laboratory comparison and the analytical process itself.

I. Comparison of Analytical Method Performance

The following table summarizes the performance of different reported Reverse Phase High-
Performance Liquid Chromatography (RP-HPLC) methods for the analysis of Sofosbuvir and its
impurities. This data is extracted from various validation studies and offers a comparative
overview of key analytical parameters.
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Parameter Method 1 Method 2 Method 3 Method 4
Agilent Eclipse Waters X-bridge
Column Zorbax C18 ZorbaxSB-C18
XDB-C18 C18
0.1% Gradient of 5 mm ammonium
Acetonitrile and trifluoroacetic Trifluoroacetic formate buffer
Mobile Phase 0.1% Formic acid in acid buffer and (pH 3.5)-
Acid Buffer water:acetonitrile  Acetonitrile/Meth  acetonitrile
(50:50) anol/Water (50:50)
263 nm for
] N Sofosbuvir, 320 Not Applicable
Detection (UV) Not Specified 260 nm[1][2]
nm for (LC-MS/MS)
Velpatasvir
Linearity Range B 160-480 pg/mi[1] - 0.3-3000
, Not Specified Not Specified
(Sofosbuvir) [2] ng/mL[3]
LOQ - 150% of
target
) ) 10-30 pg/mi )
Linearity Range > concentration 3-3000 ng/mL
) Not Specified (Phosphoryl o )
(Impurity) ) } (Methyl Uridine (Daclatasvir)[3]
impurity)[1][2]
and another
impurity)[4]
_ N 0.01% (0.04 pg) N N
LOD (Sofosbuvir)  Not Specified el Not Specified Not Specified
LOQ N 0.50% (0.125 pg) N N
) Not Specified Not Specified Not Specified
(Sofosbuvir) [1112]
0.03% (0.12 pg)
LOD (Impurity) Not Specified (Phosphoryl Not Specified Not Specified
impurity)[1][2]
1.50% (0.375 pQ)
LOQ (Impurity) Not Specified (Phosphoryl Not Specified Not Specified
impurity)[1][2]
Accuracy (% 80.0% - 120.0% - -~
99.62% - 99.73%  Not Specified Not Specified

Recovery)

[5]
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1.741
o (Sofosbuvir),
Precision . .
0% to 2.91%][5] 0.043 Not Specified Not Specified
(%RSD)
(Phosphoryl
impurity)[1][2]

Il. Identification of Sofosbuvir Impurities

Impurities in Sofosbuvir can originate from the manufacturing process or degradation.[6] These
include process-related impurities such as residual solvents, unreacted raw materials, and
catalyst residues.[6] Degradation impurities can result from hydrolysis, oxidation, or thermal
stress.[7][6][8]

Forced degradation studies have been conducted under various stress conditions as per ICH
guidelines to identify potential degradation products.[7][8] Sofosbuvir has shown degradation in
acidic, basic, and oxidative conditions, while it was found to be stable under thermal and
photolytic stress.[7][8]

Identified Degradation Products:

o Acid Degradation: A major degradation product with a molecular weight of 416.08
(C16H18FN208P) has been identified.[7] Another study reported a degradation product (DP
I) with an m/z of 488 under acidic conditions.[8]

o Base Degradation: Two primary degradation products have been identified with molecular
weights of 453.13 (C16H25FN309P) and 411.08 (C13H19FN30O9P).[7] A separate study
identified a degradation product (DP II) with an m/z of 393.3 under alkaline conditions.[8]

o Oxidative Degradation: A degradation product with a molecular weight of 527.15
(C22H27FN309P) has been observed.[7] Another study reported a degradation product (DP
[I1) with an m/z of 393 in the presence of H202.[8]

lll. Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature for
Sofosbuvir impurity profiling.
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A. Sample Preparation for Forced Degradation Studies

Acid Degradation: A common procedure involves refluxing a solution of Sofosbuvir in 0.1 N
to 1 N HCI at temperatures ranging from 70°C to 80°C for several hours.[7][8]

Base Degradation: Sofosbuvir is typically treated with 0.1 N to 0.5 N NaOH at elevated
temperatures (e.g., 60°C - 70°C) for a specified period.[7][8]

Oxidative Degradation: A solution of Sofosbuvir is exposed to a hydrogen peroxide solution
(e.g., 3% to 30% H202) at room temperature or elevated temperatures for a duration
ranging from hours to several days.[7][8]

Thermal Degradation: The solid drug substance is exposed to a high temperature (e.g.,
50°C) for an extended period (e.g., 21 days).[8]

Photolytic Degradation: A solution of Sofosbuvir is exposed to direct sunlight or UV light at a
specific wavelength (e.g., 254 nm) for a defined duration.[7][8]

. Chromatographic Conditions for Impurity Profiling

Method 1 (RP-HPLC):

o Column: Zorbax C18[5]

o Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water).[5]
o Detection: UV detection.[5]

Method 2 (RP-HPLC):

o Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 pm[1][2]

[¢]

Mobile Phase: 0.1% trifluoroacetic acid in a 50:50 mixture of water and acetonitrile,
delivered in an isocratic mode.[1][2]

[¢]

Flow Rate: Not specified.

[e]

Detection: UV detector set at 260.0 nm.[1][2]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.scirp.org/journal/paperinformation?paperid=71906
https://archives.ijper.org/sites/default/files/IndJPhaEdRes-56-2s-s181.pdf
https://www.scirp.org/journal/paperinformation?paperid=71906
https://archives.ijper.org/sites/default/files/IndJPhaEdRes-56-2s-s181.pdf
https://www.scirp.org/journal/paperinformation?paperid=71906
https://archives.ijper.org/sites/default/files/IndJPhaEdRes-56-2s-s181.pdf
https://archives.ijper.org/sites/default/files/IndJPhaEdRes-56-2s-s181.pdf
https://www.scirp.org/journal/paperinformation?paperid=71906
https://archives.ijper.org/sites/default/files/IndJPhaEdRes-56-2s-s181.pdf
http://proceeding.conferenceworld.in/YWCA_29_June/8YzOVoXZuHdjY316.pdf
http://proceeding.conferenceworld.in/YWCA_29_June/8YzOVoXZuHdjY316.pdf
http://proceeding.conferenceworld.in/YWCA_29_June/8YzOVoXZuHdjY316.pdf
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://d-nb.info/1244152633/34
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://d-nb.info/1244152633/34
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://d-nb.info/1244152633/34
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Method 3 (LC-MS/MS):
o Column: ZorbaxSB-C18, 4.6 x 50 mm, 5 pm[3]

o Mobile Phase: A 50:50 (v/v) mixture of 5 mM ammonium formate buffer (pH 3.5) and
acetonitrile in an isocratic elution mode.[3]

o Flow Rate: 0.7 mL/min[3]

o Detection: AP14500 triple quadrupole tandem mass spectrometer with a positive
electrospray ionization interface in multiple reaction monitoring mode.[3]

IV. Visualized Workflows

The following diagrams illustrate the logical flow of an inter-laboratory comparison study and a
typical experimental workflow for Sofosbuvir impurity profiling.
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Logical Flow of an Inter-Laboratory Comparison

Phase 1: Planning & Preparation

Define Study Objectives

:

Select Participating Laboratories

:

Develop & Standardize Protocol

:

Prepare & Distribute Samples

Phase 2: Experimental Execution

Laboratories Perform Analysis

:

Data Collection & Reporting

Phase 3: Data Anvalysis & Reporting

Statistical Analysis of Results

:

Identify Sources of Variability

;

Draft Comparison Report

:

Final Report & Recommendations

Click to download full resolution via product page

Caption: Logical workflow for a typical inter-laboratory comparison study.
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Experimental Workflow for Sofosbuvir Impurity Profiling

Sample Preparation

Sofosbuvir Drug Substance

:

:

Forced Degradation

Control Sample

An&lytical Procedure

RP-HPLC / LC-MS Analysis

:

Data Acquisition

Data Processin%& Interpretation

Peak Integration & Quantification

:

Impurity Identification (MS)

:

Method Validation

:

Final Report

Click to download full resolution via product page

Caption: Experimental workflow for Sofosbuvir impurity profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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